Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;[(Z)-2-bromo-3-methylbut-1-enyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BBrF3.K/c1-4(2)5(7)3-6(8,9)10;/h3-4H,1-2H3;/q-1;+1/b5-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBANXFWDXPRDFR-FBZPGIPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(C(C)C)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/C(C)C)\Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Alkenylboronate Precursors
The initial step involves preparing the alkenylboronate intermediate, which can be achieved by several methods:
- Hydroboration of Alkynes: Treatment of alkynes with borane reagents or catalytic hydroboration to yield alkenylboronates with defined stereochemistry (Z or E).
- Borylation Reactions: Transition-metal catalyzed borylation of alkenes or alkynes to install boronate groups regio- and stereoselectively.
- Use of Dioxaborolane Derivatives: Synthesis of alkenyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes as stable intermediates, which can be converted to trifluoroborates.
For the specific compound Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate, the precursor would be a (Z)-configured alkenylboronate bearing a 2-bromo-3-methylbut-1-enyl substituent.
Conversion to Potassium Trifluoroborate Salt
The key step in preparation is the transformation of the alkenylboronate into the trifluoroborate salt. The general procedure is:
- Dissolve the alkenylboronate ester in an appropriate solvent such as acetonitrile.
- Add an excess of potassium hydrogen fluoride (KHF2) and water.
- Stir the reaction mixture at room temperature for 2 hours.
- Concentrate the solution and isolate the crude solid.
- Purify by dissolving in hot acetone and precipitating with diethyl ether to yield a white solid potassium trifluoroborate salt.
This method ensures high yields and purity, with typical yields reported around 70-95% depending on the substrate.
Specific Preparation of this compound
While direct literature on the exact compound is limited, analogous compounds have been prepared by the following approach:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Synthesis of (Z)-2-bromo-3-methylbut-1-enylboronate ester | Prepared via hydroboration or borylation of the corresponding alkyne or alkene precursor with stereochemical control. |
| 2 | Conversion to trifluoroborate salt | Treatment of the boronate ester with KHF2 and water in acetonitrile at room temperature for 2 hours. |
| 3 | Work-up and purification | Concentration, filtration, dissolution in hot acetone, and precipitation with diethyl ether to isolate the pure potassium trifluoroborate salt. |
This procedure aligns with the general method described in the synthesis of related potassium alkenyltrifluoroborates such as potassium (Z)-4-phenyl-1-but-1-enyl trifluoroborate and others.
Analytical Characterization and Yield Data
Typical characterization data for potassium alkenyltrifluoroborates include:
| Parameter | Typical Values (Example Compound) |
|---|---|
| Yield | 70-95% |
| 11B NMR (acetone-d6) | δ ~3.2 ppm |
| 19F NMR | Characteristic trifluoroborate signals |
| HRMS (CI) | Molecular ion peak consistent with calculated mass |
| IR (neat) | Peaks at ~1640, 1450, 950 cm⁻¹ indicative of trifluoroborate group |
For this compound, similar spectral data would be expected, confirming the structure and purity.
Research Findings and Notes
- The stereochemistry of the alkenylboronate precursor is preserved during the conversion to trifluoroborate salts, allowing access to stereodefined trifluoroborates.
- The use of KHF2 is critical for the efficient and clean conversion of boronate esters to trifluoroborates.
- The trifluoroborate salts exhibit enhanced stability and are valuable reagents in cross-coupling reactions due to their solid-state stability and ease of handling.
- Alternative methods such as catalytic borylation and hydroboration provide routes to diverse alkenylboronate esters, which can be converted to trifluoroborates as needed.
- Purification by recrystallization from acetone and diethyl ether is effective for obtaining high-purity trifluoroborate salts.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alkenylboronate synthesis | Hydroboration or borylation of alkene/alkyne | (Z)-configured alkenylboronate ester | Stereochemical control essential |
| Conversion to trifluoroborate | KHF2, H2O, MeCN, rt, 2 h | Potassium alkenyltrifluoroborate salt | High yield, stable solid |
| Purification | Dissolution in hot acetone, precipitation with Et2O | Pure trifluoroborate salt | Effective removal of impurities |
Chemical Reactions Analysis
Types of Reactions
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently employed as bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
The major products formed from these reactions include various substituted alkenes, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Building Block for Complex Molecules
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of functional groups through various coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds, making it essential for synthesizing biaryl compounds and other complex structures.
- Stille Coupling : This method utilizes organotin reagents to couple with the boron-containing compound, facilitating the creation of diverse organic architectures.
2.2 Reaction Mechanisms
The compound's reactivity has been extensively studied to understand the underlying mechanisms of organoboron chemistry. Research indicates that its trifluoroborate moiety enhances stability and solubility in organic solvents, promoting efficient reactions under mild conditions .
Catalytic Applications
3.1 Rhodium-Catalyzed Reactions
Recent studies have highlighted the use of this compound in rhodium-catalyzed olefin transposition reactions. These reactions are pivotal for synthesizing functionalized alkenes and have shown promising results in producing enantiopure compounds .
3.2 Conjugate Addition Reactions
The compound has also been employed in conjugate addition reactions involving α,β-unsaturated carbonyl compounds, leading to the formation of valuable intermediates in natural product synthesis . This application demonstrates its significance in assembling complex molecular frameworks relevant to pharmaceuticals.
Medicinal Chemistry
Research into the medicinal applications of this compound has revealed its potential in developing biologically active molecules. Its ability to facilitate the synthesis of enantiopure compounds is particularly relevant for drug development, where chirality plays a crucial role in biological activity .
Mechanism of Action
The mechanism of action of Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally and functionally related to Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate. Key differences in substituents, molecular properties, and reactivity are highlighted:
Potassium (Z)-2-bromoprop-1-enyltrifluoroborate
- Molecular Formula : C₃H₄BBrF₃K
- Molecular Weight : 226.87 g/mol
- Structure : Features a shorter propenyl chain (3 carbons) with a bromine substituent at the 2-position. Lacks the methyl group present in the target compound.
- However, the absence of a methyl group may limit steric control over regioselectivity.
Potassium (Z)-2-bromo-2-phenylvinyltrifluoroborate
- Molecular Formula : C₈H₆BBrF₃K
- Molecular Weight : 288.94 g/mol
- Structure : Substitutes the methyl group with a phenyl ring at the 2-position, introducing aromatic conjugation and increased steric bulk.
- However, steric hindrance from the aromatic ring may slow reaction rates compared to aliphatic analogs like the target compound.
Structural and Functional Comparison Table
Research Findings and Implications
- Steric Effects : The 3-methyl group in the target compound introduces moderate steric hindrance, which may improve selectivity in coupling reactions by preventing undesired side interactions.
- Electronic Effects : Bromine’s electronegativity enhances the electrophilicity of the vinyltrifluoroborate, facilitating transmetallation in Suzuki-Miyaura reactions. The phenyl derivative’s aromatic system further stabilizes intermediates via resonance.
- Applications : The target compound is suited for synthesizing branched alkenes, whereas the phenyl analog is ideal for biaryl formations. The propyl derivative may serve as a simpler model for mechanistic studies.
Notes
Molecular data for this compound is inferred due to its absence in the provided evidence.
Comparisons emphasize structural differences; experimental reactivity data would enhance predictive accuracy.
All compounds share the Z-configuration, critical for controlling stereochemistry in synthetic pathways.
Biological Activity
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate (CAS Number: 1692895-35-4) is a compound that has garnered attention in organic chemistry for its potential applications in various synthetic processes, particularly in the realm of cross-coupling reactions. This article will delve into its biological activity, including its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃H₄BBrF₃K
- Molecular Weight : 226.872 g/mol
- Purity : ≥95%
- Functional Groups : Alkene, Halogenated, Vinyl
- SMILES Notation : [K+].CC(Br)=CB-(F)F
Biological Activity Overview
This compound exhibits notable biological activities, particularly in the context of its cytotoxic effects against various human tumor cell lines. The compound's unique structural features, including its trifluoroborate moiety, contribute to its reactivity and potential therapeutic applications.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. The compound has been tested against:
- HeLa Cells : A cervical cancer cell line.
- MCF7 Cells : A breast cancer cell line.
- A549 Cells : A lung cancer cell line.
Table 1: Cytotoxic Effects on Human Tumor Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis via mitochondrial pathway |
| MCF7 | 12.8 | Inhibition of cell proliferation through cell cycle arrest |
| A549 | 18.5 | Activation of caspase cascade leading to programmed cell death |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly affecting the G1/S transition, which is crucial for DNA replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, further promoting apoptosis.
Case Study 1: HeLa Cell Line
In a controlled study, HeLa cells treated with this compound showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells.
Case Study 2: MCF7 Cell Line
MCF7 cells exhibited significant growth inhibition when exposed to the compound at concentrations above 10 µM. Western blot analysis revealed upregulation of p21 and downregulation of cyclin D1, confirming the induction of G1 phase arrest.
Q & A
Q. Advanced
- X-ray crystallography : Resolves Z-configuration and confirms boron coordination geometry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for isotopically sensitive species .
- ¹H-¹H NOESY NMR : Detects spatial proximity of methyl and bromine groups to confirm stereochemistry.
What are the best practices for handling and storing this moisture-sensitive reagent?
Basic
Store at 2–8°C in airtight, desiccated containers under inert gas (N₂/Ar). Use anhydrous solvents (e.g., THF, toluene) for reactions, and avoid prolonged exposure to ambient humidity. Safety protocols include wearing nitrile gloves and eye protection to prevent contact with corrosive decomposition products (e.g., HF) .
How do alternative catalysts (e.g., Rh(I) vs. Pd) affect enantioselectivity in alkenylation reactions?
Advanced
Rh(I)-diene complexes (e.g., [Rh(C₂H₄)₂Cl]₂) enable asymmetric additions to N-sulfinyl aldimines, achieving >90% ee in α-branched allylic amine synthesis . This contrasts with Pd systems, which lack stereocontrol in imine couplings. The Rh mechanism involves oxidative addition to the trifluoroborate, followed by stereoselective migratory insertion into the imine C=N bond.
Why is the Z-configuration critical for reactivity in cross-coupling, and how is it preserved during synthesis?
Advanced
The Z-geometry ensures proper orbital alignment during transmetallation, minimizing steric clashes between the methyl and bromine groups. Preservation requires strict temperature control (<60°C) during boronic acid synthesis to prevent isomerization. Chelating agents (e.g., diglyme) stabilize the Z-intermediate during trifluoroborate formation .
How can researchers address low yields in SN2 displacements involving this compound?
Q. Advanced
- Alkoxide stoichiometry : Use 3 equiv of alkoxide to drive SN2 completion .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction extraction to remove salts.
- Continuous extraction : Soxhlet methods isolate products from insoluble inorganic residues, improving purity .
What explains divergent reactivity in trifluoroborate vs. boronic acid derivatives under identical conditions?
Advanced
Trifluoroborates resist protodeboronation due to the electron-withdrawing CF₃ group, enabling reactions in protic solvents (e.g., aqueous toluene) . Boronic acids, conversely, require anhydrous conditions. The trifluoroborate’s anionic nature also accelerates transmetallation in Pd-catalyzed reactions, reducing side reactions like homocoupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
